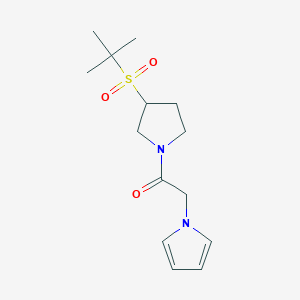

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a bifunctional small molecule featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group at the 3-position and a pyrrole moiety linked via an ethanone bridge. The pyrrole ring, a five-membered aromatic heterocycle, may contribute to π-stacking or hydrogen-bonding interactions.

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-14(2,3)20(18,19)12-6-9-16(10-12)13(17)11-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPRBTMLAZOPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-Butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyrrole Ring: The final step involves the coupling of the pyrrolidine derivative with a pyrrole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate for drug development due to its unique structural features, which include a pyrrolidine ring and a tert-butylsulfonyl group. Its biological activities are primarily attributed to its ability to interact with specific enzymes and receptors.

Biological Activity Overview:

- Enzyme Inhibition: Research indicates that this compound acts as an inhibitor of lysyl oxidase, an enzyme involved in collagen and elastin cross-linking. This inhibition may have therapeutic implications for conditions such as fibrosis and cancer metastasis.

- Receptor Modulation: The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a potential target for cancer therapies .

Organic Synthesis

In organic chemistry, 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions allows chemists to create diverse chemical entities:

- Formation of Pyrrolidine Derivatives: The compound can be utilized to synthesize other pyrrolidine derivatives through cyclization reactions.

- Sulfonylation Reactions: The tert-butylsulfonyl group can be leveraged in further sulfonylation reactions, enhancing the reactivity of the resulting compounds.

Case Study 1: Inhibition of Lysyl Oxidase

A study demonstrated that this compound effectively inhibits lysyl oxidase activity in vitro. This inhibition was quantified using enzyme assays, showing a significant reduction in enzyme activity at concentrations relevant for therapeutic use. The findings suggest potential applications in treating fibrotic diseases and cancer metastasis .

Case Study 2: Synthesis of Novel Pyrrolidine Compounds

Researchers have utilized this compound as a building block for synthesizing novel pyrrolidine derivatives with enhanced biological activity. By modifying the structure of the pyrrolidine ring and introducing different substituents, they were able to create compounds that exhibited improved potency against specific biological targets, including cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and analogous derivatives:

Key Observations :

- Steric and Electronic Effects: The target compound’s tert-butylsulfonyl group distinguishes it from derivatives like 15cc (phenoxy-substituted cyclopropane) or benzimidazole-containing analogs [2], [7].

- Heterocycle Diversity : Unlike pyrazole- or benzimidazole-containing analogs (e.g., [4], [7]), the target compound’s pyrrole ring lacks nitrogen atoms in the aromatic system, reducing basicity but retaining aromaticity for π-interactions.

Spectroscopic and Analytical Data

- NMR Trends: Pyrrolidinyl Protons: In 15cc, pyrrolidinyl protons resonate at δ 1.4–3.0 ppm, while methyl groups in diphenylpyrrole derivatives (e.g., [3]) appear at δ 2.10–2.42 ppm. Carbonyl Signals: C=O stretches in IR for similar ethanones occur near 1651–1700 cm⁻¹ [3], [6].

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) data for phenyl-ethanone derivatives (e.g., [6]) confirm molecular formulas with <5 ppm error.

Biological Activity

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a tert-butylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

- IUPAC Name : 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-pyrrol-1-ylethanone

- Molecular Formula : C14H22N2O3S

- Molecular Weight : 298.40 g/mol

- CAS Number : 1797639-81-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the tert-butylsulfonyl Group : This is done via sulfonylation using tert-butylsulfonyl chloride in the presence of bases like triethylamine.

- Attachment of the Pyrrole Ring : Coupling with a pyrrole derivative using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine rings have shown efficacy as CDK1 inhibitors, leading to cell cycle arrest and apoptosis in various tumor cell lines . The specific biological mechanisms may involve:

- Inhibition of cell proliferation.

- Induction of apoptosis through modulation of key signaling pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to active sites or modulating receptor functions, which could be relevant for therapeutic applications .

Case Study 1: CDK1 Inhibition

A study examining the antiproliferative activity of pyrrolidine derivatives found that certain compounds led to significant reductions in cell viability across multiple human tumor cell lines, regardless of TP53 gene status. The most active derivatives were identified as potent CDK1 inhibitors, causing G2/M phase arrest and enhancing the cytotoxic effects of established chemotherapeutics like paclitaxel .

Case Study 2: Screening for Biological Activity

In another investigation, a screening assay was developed to evaluate the biological activity of various compounds, including those similar to this compound. High concentrations (up to 50 μM) were tested for their ability to inhibit secretion pathways in bacterial models, demonstrating that certain structural analogs could significantly modulate biological processes .

Data Summary Table

| Property/Activity | Details |

|---|---|

| Molecular Formula | C14H22N2O3S |

| Molecular Weight | 298.40 g/mol |

| CAS Number | 1797639-81-6 |

| Anticancer Activity | CDK1 inhibition; induces apoptosis |

| Enzyme Inhibition Mechanism | Active site binding; receptor modulation |

| Relevant Studies | Antiproliferative effects; enzyme assays |

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in academic laboratories?

A:

- Step 1: Sulfonylation of Pyrrolidine

React pyrrolidine with tert-butylsulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine (Et₃N) to form 3-(tert-butylsulfonyl)pyrrolidine. Monitor completion via TLC. - Step 2: Ethanone Bridging

Couple the sulfonylated pyrrolidine with 2-(1H-pyrrol-1-yl)ethanone via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and catalytic KI at 80–100°C for 12–24 hours . - Purification:

Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity by HPLC (>95%) and structural integrity by NMR (¹H/¹³C) and HRMS.

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the molecular structure and crystallinity of this compound?

A:

- X-ray Crystallography:

Employ SHELXL () for refining single-crystal X-ray diffraction data. Optimize crystal growth via vapor diffusion (e.g., DCM/methanol). Resolve challenges like twinning using SHELXD . - Spectroscopy:

- Mass Spectrometry:

Use HRMS (ESI+) for exact mass verification (e.g., [M+H]+ expected m/z).

Advanced Reactivity

Q. Q: How does the tert-butylsulfonyl group affect regioselectivity in nucleophilic substitution reactions compared to aryl sulfonates?

A:

- Steric Hindrance:

The bulky tert-butyl group reduces reactivity at the sulfonyl oxygen, favoring attack at the ethanone carbonyl. Compare with smaller sulfonyl derivatives (e.g., tosylates) using kinetic studies . - Methodological Approach:

Conduct competition experiments with nucleophiles (e.g., amines, thiols) in THF. Monitor reaction progress via LC-MS and compare rate constants (k) using Eyring plots.

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions?

A:

- Validation Steps:

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Tautomerism Screening: Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- Computational Refinement: Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM) .

- Collaborative Tools:

Cross-validate with IR and X-ray data to confirm dominant conformers.

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A:

- Enzyme Inhibition Assays:

Test against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ via fluorescence quenching in 96-well plates. - Cytotoxicity Screening:

Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-solubilize in DMSO (<0.1% final concentration) to avoid solvent toxicity . - Structure-Activity Relationship (SAR):

Synthesize analogs (e.g., varying sulfonyl substituents) and correlate bioactivity with LogP (HPLC-derived) and steric parameters.

Computational Modeling

Q. Q: Which computational methods best predict the binding mode of this compound to protein targets?

A:

- Molecular Docking:

Use AutoDock Vina with flexible ligand settings. Prepare the protein (e.g., kinase domain) via homology modeling if no crystal structure exists. - Molecular Dynamics (MD):

Run 100-ns simulations (GROMACS) in explicit solvent to assess binding stability. Analyze RMSD and hydrogen-bond occupancy . - Validation:

Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

Crystallization Challenges

Q. Q: What strategies mitigate crystallization issues for this compound?

A:

- Techniques:

- Characterization:

Confirm crystal quality via PXRD and compare with SHELXL-refined models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.